molecular formula C19H17N3O3 B2402780 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941891-82-3

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2402780
CAS No.: 941891-82-3
M. Wt: 335.363
InChI Key: AMKWAGWDRVHJJD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the oxadiazole intermediate with a suitable pyrrolidinone derivative under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
  • 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-2-one
  • 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-triazol-5-yl)pyrrolidin-2-one

Uniqueness

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-9-7-15(8-10-16)22-12-14(11-17(22)23)19-20-18(21-25-19)13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKWAGWDRVHJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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